molecular formula C15H24N2O B3336417 1,1-Dibutyl-3-phenylurea CAS No. 2589-21-1

1,1-Dibutyl-3-phenylurea

Cat. No.: B3336417
CAS No.: 2589-21-1
M. Wt: 248.36 g/mol
InChI Key: VLAGNIMOLLTGGE-UHFFFAOYSA-N
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Description

“1,1-Dibutyl-3-phenylurea” is a chemical compound with the molecular formula C15H24N2O . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .


Synthesis Analysis

The synthesis of phenylurea derivatives, which includes “this compound”, involves a three-step reaction pathway . The process begins with treating phenylurea with chloroacetyl chloride to form an intermediate product. This product is then treated with various substituted phenols to yield the final product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 248.371 .

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1,1-Dibutyl-3-phenylurea has been studied for its potential as an enzyme inhibitor and a sensing probe for mercury detection. Research on thiourea derivatives, including this compound, has shown that these compounds can act as inhibitors against enzymes like acetylcholinesterase and butyrylcholinesterase. Additionally, these derivatives exhibit potential as probes for the spectrofluorimetric determination of toxic metals like mercury, highlighting their dual role in both biochemical enzyme inhibition and environmental monitoring (Rahman et al., 2021).

Analytical Chemistry and Environmental Studies

In the field of analytical chemistry, this compound is used in methods like dispersive liquid-liquid microextraction for the determination of various herbicides in water samples. This application is crucial for environmental monitoring and ensuring the safety of water sources (Saraji & Tansazan, 2009).

Bioremediation and Environmental Degradation

Studies on phenylurea herbicides, which include compounds like this compound, have focused on their biodegradation and the role of microbial action in this process. Understanding the microbial metabolism and degradation pathways of these herbicides is vital for developing effective bioremediation strategies in agricultural and aquatic environments (Sørensen et al., 2003).

Surfactant and Antimicrobial Activities

This compound has been explored in the synthesis of new non-ionic surfactants. These surfactants demonstrate notable antimicrobial activities, suggesting their potential use in cleaning products and agricultural applications. The study of their structural chemistry and solubility characteristics also contributes to the development of more effective and environmentally friendly surfactants (Ullah et al., 2017).

Properties

IUPAC Name

1,1-dibutyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGNIMOLLTGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296927
Record name 1,1-Dibutyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-21-1
Record name 1,1-Dibutyl-3-phenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dibutyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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